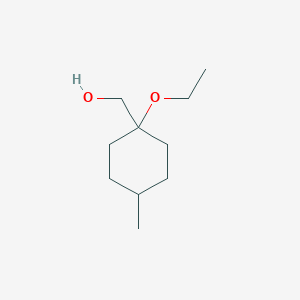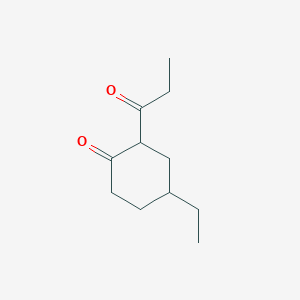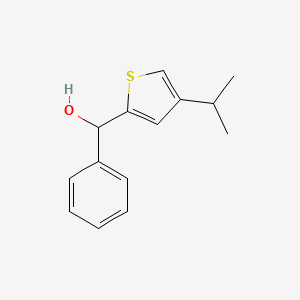![molecular formula C22H33N3O4 B13079835 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework. The presence of benzyl and tert-butyl groups adds to its steric hindrance and stability, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions. Benzyl chloride and tert-butyl bromide are commonly used reagents, and the reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Final Esterification: The final step involves esterification to introduce the dicarboxylate groups. This can be achieved by reacting the intermediate with an appropriate acid chloride or anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, ethers, or amides.
科学研究应用
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and structural rigidity.
作用机制
The mechanism of action of 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane: Lacks the dicarboxylate groups, making it less versatile in chemical reactions.
1,8,11-Triazaspiro[5.6]dodecane: A simpler spirocyclic compound without the benzyl and tert-butyl groups, leading to different chemical properties and reactivity.
8-Benzyl 1,8-diazabicyclo[5.4.0]undecane: Another spirocyclic compound with different ring sizes and functional groups, resulting in distinct chemical behavior.
Uniqueness
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate stands out due to its combination of benzyl, tert-butyl, and dicarboxylate groups, which confer unique steric and electronic properties. This makes it a valuable compound for various chemical and biological applications, offering advantages in terms of stability, reactivity, and binding interactions.
属性
分子式 |
C22H33N3O4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
11-O-benzyl 8-O-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-21(2,3)29-20(27)25-14-13-24(16-22(17-25)11-7-8-12-23-22)19(26)28-15-18-9-5-4-6-10-18/h4-6,9-10,23H,7-8,11-17H2,1-3H3 |
InChI 键 |
DGLOJTCWHOXUJI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CCCCN2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


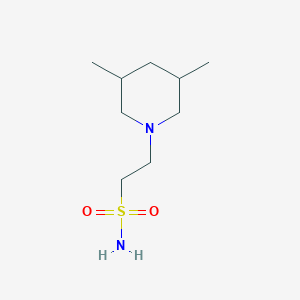
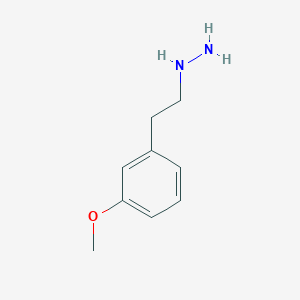
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
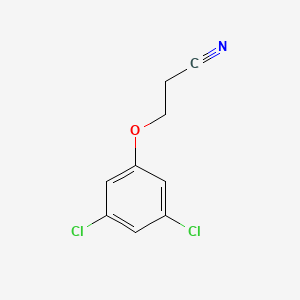
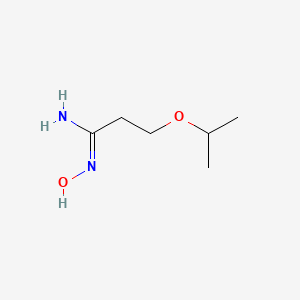
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)

